molecular formula C24H23ClFNO2 B017510 2-(4-(4-Fluorobenzoyl)piperidin-1-yl)-2'-acetonaphthone CAS No. 107025-80-9

2-(4-(4-Fluorobenzoyl)piperidin-1-yl)-2'-acetonaphthone

Cat. No.: B017510
CAS No.: 107025-80-9
M. Wt: 411.9 g/mol
InChI Key: WCHMXQYBLWIZCL-UHFFFAOYSA-N
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Description

Fura-2 Acetoxymethyl Ester is a widely used fluorescent dye in cell biology for measuring intracellular calcium concentrations. It is a membrane-permeable derivative of the ratiometric calcium indicator Fura-2. Upon entering the cell, it is hydrolyzed by cellular esterases to release Fura-2, which binds to calcium ions and emits fluorescence. This property makes it an essential tool for studying calcium signaling in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fura-2 Acetoxymethyl Ester involves several steps, starting from the parent compound Fura-2. The key step is the esterification of Fura-2 with acetoxymethyl groups to enhance its cell permeability. This is typically achieved by reacting Fura-2 with acetoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups .

Industrial Production Methods: In an industrial setting, the production of Fura-2 Acetoxymethyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically purified by column chromatography and characterized by techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Fura-2 Acetoxymethyl Ester primarily undergoes hydrolysis reactions once inside the cell. The acetoxymethyl groups are cleaved by cellular esterases, converting it into the active form, Fura-2. This hydrolysis is crucial for the compound’s function as a calcium indicator .

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by cellular esterases.

    Esterification: Acetoxymethyl chloride and triethylamine under anhydrous conditions.

Major Products:

Scientific Research Applications

Fura-2 Acetoxymethyl Ester is extensively used in scientific research due to its ability to measure intracellular calcium levels accurately. Its applications include:

    Chemistry: Used in studies involving calcium ion interactions and signaling pathways.

    Biology: Essential for investigating calcium dynamics in various cell types, including neurons, muscle cells, and immune cells.

    Medicine: Utilized in research on diseases related to calcium dysregulation, such as cardiac disorders and neurodegenerative diseases.

    Industry: Applied in the development of calcium-sensitive assays and diagnostic tools

Mechanism of Action

The mechanism of action of Fura-2 Acetoxymethyl Ester involves its entry into the cell, where it is hydrolyzed by esterases to release Fura-2. Fura-2 binds to calcium ions, causing a shift in its fluorescence excitation spectrum. This shift allows for ratiometric measurements of calcium concentrations, providing accurate and reliable data on intracellular calcium levels .

Comparison with Similar Compounds

Fura-2 Acetoxymethyl Ester is unique among calcium indicators due to its ratiometric properties, which reduce artifacts and increase measurement accuracy. Similar compounds include:

Fura-2 Acetoxymethyl Ester stands out for its ability to provide precise measurements of calcium dynamics, making it a preferred choice for many researchers.

Properties

CAS No.

107025-80-9

Molecular Formula

C24H23ClFNO2

Molecular Weight

411.9 g/mol

IUPAC Name

2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-naphthalen-2-ylethanone;hydrochloride

InChI

InChI=1S/C24H22FNO2.ClH/c25-22-9-7-18(8-10-22)24(28)19-11-13-26(14-12-19)16-23(27)21-6-5-17-3-1-2-4-20(17)15-21;/h1-10,15,19H,11-14,16H2;1H

InChI Key

WCHMXQYBLWIZCL-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CC(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CC(=O)C3=CC4=CC=CC=C4C=C3.Cl

Synonyms

2-(4-(4-fluorobenzoyl)piperidin-1-yl)-2'-acetonaphthone
E 2001
E-2001

Origin of Product

United States

Synthesis routes and methods

Procedure details

49.7 g of 2-bromo-2'-acetonaphthone, 49.9 g of 4-(p-fluorobenzoyl)piperidine hydrochloride, 0.5 g of potassium iodide and 50.4 g of sodium hydrogencarbonate were added to 500 ml of ethanol and the mixture was refluxed for 2 h. The solvent was distilled off and chloroform was added to the residue. The mixture was washed with water and dried. Chloroform was distilled off and the residue was purified according to silica gel column chromatography to obtain 58.9 g of the crystalline intended product, which was converted into its hydrochloride and recrystallized by an ordinary process to obtain the intended hydrochloride.
Quantity
49.7 g
Type
reactant
Reaction Step One
Quantity
49.9 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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